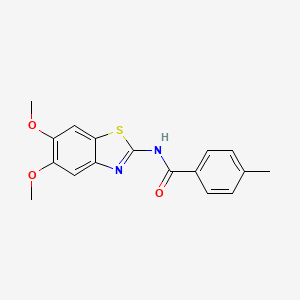

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

CAS No.: 895435-01-5

Cat. No.: VC4642442

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895435-01-5 |

|---|---|

| Molecular Formula | C17H16N2O3S |

| Molecular Weight | 328.39 |

| IUPAC Name | N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide |

| Standard InChI | InChI=1S/C17H16N2O3S/c1-10-4-6-11(7-5-10)16(20)19-17-18-12-8-13(21-2)14(22-3)9-15(12)23-17/h4-9H,1-3H3,(H,18,19,20) |

| Standard InChI Key | NDOGPDYEFHVNND-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |

Introduction

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a synthetic organic compound belonging to the benzothiazole family. These compounds are characterized by the fusion of benzene and thiazole rings, often functionalized with various substituents to enhance their chemical and biological properties. The specific structure of this compound includes methoxy groups at the 5th and 6th positions of the benzothiazole ring and a 4-methylbenzamide moiety.

Synthesis

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves:

-

Functionalization of the benzothiazole ring with methoxy groups.

-

Coupling with 4-methylbenzoyl chloride under amide-forming conditions.

-

Use of reagents such as thionyl chloride or carbodiimides to activate carboxylic acids for amide bond formation.

Biological Activity

Benzothiazole derivatives are widely studied for their pharmacological properties. While specific data on N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is limited, structurally similar compounds have demonstrated:

-

Antimicrobial Activity: Benzothiazole derivatives exhibit inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi due to their ability to interfere with microbial enzymes.

-

Anticancer Activity: Benzothiazoles are known to act on DNA-interacting enzymes or disrupt cell signaling pathways in cancer cells.

Potential Applications

Given its structure and functional groups:

-

Drug Development: This compound could be explored for antimicrobial or anticancer drug candidates.

-

Material Science: Benzothiazoles are often used in dyes and polymers due to their photophysical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume